2-[5-[6-(1,3-benzothiazol-2-yl)pyridin-3-yl]pyridin-2-yl]-1,3-benzothiazole
Overview
Description
6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine is a complex organic compound that features a bipyridine core substituted with benzo[d]thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine typically involves multi-step organic reactions. One common method includes the initial formation of benzo[d]thiazole derivatives through the reaction of 2-aminothiophenol with various esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate . These intermediates are then coupled with 3,3’-bipyridine under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzo[d]thiazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its anticancer activity . Additionally, it can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Benzo[d]thiazole: A simpler structure with similar biological activities.
3,3’-Bipyridine: The core structure without the benzo[d]thiazole substitution, used in coordination chemistry.
2-(Benzo[d]thiazol-2-yl)pyridine: A related compound with one benzo[d]thiazole group, showing similar but less potent activities.
Uniqueness: 6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine stands out due to its dual benzo[d]thiazole groups, which enhance its binding affinity and specificity for biological targets, making it more effective in its applications compared to its simpler analogs .
Properties
Molecular Formula |
C24H14N4S2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[5-[6-(1,3-benzothiazol-2-yl)pyridin-3-yl]pyridin-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C24H14N4S2/c1-3-7-21-17(5-1)27-23(29-21)19-11-9-15(13-25-19)16-10-12-20(26-14-16)24-28-18-6-2-4-8-22(18)30-24/h1-14H |
InChI Key |
SHBNQVFRAGXTRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC=C(C=C3)C4=CN=C(C=C4)C5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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